![molecular formula C25H31N3O6S2 B2773403 甲酸6-乙酰-2-(4-(N-环己基-N-甲基磺酰)苯胺基)-4,5,6,7-四氢噻吩[2,3-c]吡啉-3-羧酸酯 CAS No. 449769-01-1](/img/structure/B2773403.png)

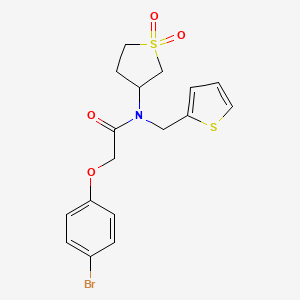

甲酸6-乙酰-2-(4-(N-环己基-N-甲基磺酰)苯胺基)-4,5,6,7-四氢噻吩[2,3-c]吡啉-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

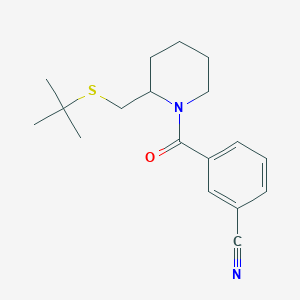

This compound is a complex organic molecule with several functional groups. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with various groups including an acetyl group, a benzamido group, and a carboxylate group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that it could exhibit a variety of interesting chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group could potentially engage in reactions typical of carboxylic acids and their derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylate group .科学研究应用

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the search for novel antimicrobial agents. Researchers have evaluated the synthesized derivatives of this compound for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects. Investigating their mechanisms of action and potential synergy with existing antibiotics could lead to new therapeutic options.

Anticancer Potential

Cancer remains a significant global health challenge. The compound’s derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Among them, compounds d6 and d7 exhibited notable activity against breast cancer cells . Further studies could explore their impact on cancer cell signaling pathways, apoptosis, and tumor growth inhibition.

Rational Drug Design

Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 displayed favorable binding scores within the active sites of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could serve as lead molecules for rational drug design . Investigating their interactions with specific protein targets and optimizing their chemical properties may yield novel therapeutic agents.

RNA Sequencing Techniques

Given the compound’s structural features, it may find applications in RNA sequencing. Researchers have employed similar molecules in facile sequencing techniques for pseudouridylate residues in RNA . Exploring its potential as a labeling agent or probe for RNA modifications could enhance our understanding of RNA biology.

Synthetic Methodology Development

The synthesis of this compound involves intricate steps, including cyclization and functional group transformations. Researchers interested in synthetic methodology development could explore its reactivity, stereochemistry, and scalability. Developing efficient routes to access this compound and related analogs would benefit the broader scientific community.

属性

IUPAC Name |

methyl 6-acetyl-2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O6S2/c1-16(29)28-14-13-20-21(15-28)35-24(22(20)25(31)34-3)26-23(30)17-9-11-19(12-10-17)36(32,33)27(2)18-7-5-4-6-8-18/h9-12,18H,4-8,13-15H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIIFIIPYCFDDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773320.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2773324.png)

![Lithium 5-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2773325.png)

![1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole](/img/structure/B2773329.png)

![Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2773331.png)

![3-[Amino(cyano)methyl]benzonitrile](/img/structure/B2773340.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylethanesulfonamide](/img/structure/B2773343.png)